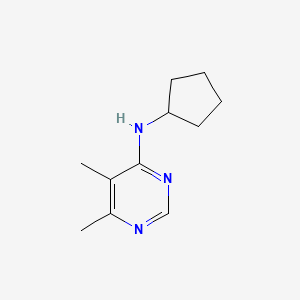

N-cyclopentyl-5,6-dimethylpyrimidin-4-amine

Description

N-cyclopentyl-5,6-dimethylpyrimidin-4-amine (CAS: 108831-70-5) is a thieno[2,3-d]pyrimidin-4-amine derivative with a molecular formula of C₁₃H₁₇N₃S and a molecular weight of 247.36 g/mol . Its structure includes a pyrimidine core fused with a thiophene ring, substituted with a cyclopentyl group at the N4 position and methyl groups at the 5- and 6-positions.

Properties

IUPAC Name |

N-cyclopentyl-5,6-dimethylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-8-9(2)12-7-13-11(8)14-10-5-3-4-6-10/h7,10H,3-6H2,1-2H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOORAHHKGLZVAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1NC2CCCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-5,6-dimethylpyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of cyclopentylamine with 5,6-dimethyl-2,4-dichloropyrimidine in the presence of a base such as sodium hydride can yield the desired compound. The reaction typically proceeds through nucleophilic substitution, followed by cyclization to form the pyrimidine ring.

Industrial Production Methods: Industrial production of N-cyclopentyl-5,6-dimethylpyrimidin-4-amine may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-5,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms of the pyrimidine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed:

Oxidation: Formation of N-cyclopentyl-5,6-dimethylpyrimidin-4-one.

Reduction: Formation of N-cyclopentyl-5,6-dimethylpyrimidin-4-amine derivatives with reduced functional groups.

Substitution: Formation of N-substituted or C-substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-cyclopentyl-5,6-dimethylpyrimidin-4-amine is primarily explored for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds. It is part of a broader class of pyrimidine derivatives that have been investigated for various biological activities.

1.1. Anticancer Activity

Recent studies have indicated that pyrimidine derivatives, including N-cyclopentyl-5,6-dimethylpyrimidin-4-amine, exhibit anticancer properties. Research has shown that modifications in the pyrimidine structure can enhance selectivity and potency against specific cancer cell lines. For instance, compounds with similar scaffolds have been reported to inhibit cell proliferation and induce apoptosis in various cancer types, including breast and lung cancers .

1.2. Targeting Adenosine Receptors

Research has highlighted the role of N-cyclopentyl-5,6-dimethylpyrimidin-4-amine in modulating adenosine receptors, particularly A2A receptors. These receptors are implicated in numerous neurological disorders and cancers. Compounds targeting these receptors can potentially offer therapeutic benefits by enhancing dopaminergic signaling while mitigating adverse effects associated with conventional therapies .

Synthesis and Characterization

The synthesis of N-cyclopentyl-5,6-dimethylpyrimidin-4-amine typically involves multi-step reactions starting from readily available pyrimidine precursors. The preparation methods often emphasize environmentally friendly approaches and high yields.

2.1. Synthetic Routes

A detailed synthesis pathway includes:

- Formation of Pyrimidine Core : Utilizing 4,6-dichloropyrimidine derivatives as starting materials.

- Cyclization Reactions : Employing cyclization techniques to introduce the cyclopentyl group.

- Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product with high purity.

The following table summarizes the synthetic methods used for related pyrimidine compounds:

Pharmacological Studies

Pharmacological evaluations of N-cyclopentyl-5,6-dimethylpyrimidin-4-amine have focused on its interaction with biological targets and its pharmacokinetic properties.

3.1. In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant binding affinity for adenosine receptors and shows promise in enhancing neurotransmitter release in neuronal models . Toxicity studies indicate that it has a favorable safety profile at therapeutic concentrations.

3.2. In Vivo Efficacy

Preclinical studies using animal models have suggested potential efficacy in treating conditions such as Parkinson's disease by improving motor functions and reducing neurodegeneration . These findings underscore the need for further clinical investigations.

Mechanism of Action

The mechanism of action of N-cyclopentyl-5,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives. For example, in medicinal chemistry, the compound may inhibit the activity of enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between N-cyclopentyl-5,6-dimethylpyrimidin-4-amine and related compounds:

Key Observations:

- Core Modifications: The thieno[2,3-d]pyrimidine core in the target compound introduces a sulfur atom, which may enhance π-electron density and influence binding interactions compared to pyridine-fused (e.g., pyrido[3,2-d]pyrimidine) or simple pyrimidine cores .

Crystallographic and Stability Features

- Hydrogen Bonding: The title compound in exhibits an intramolecular N—H⋯N hydrogen bond (distance: 2.982 Å), which stabilizes its conformation. This is longer than in similar compounds (e.g., 2.940 Å in N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine), suggesting weaker intramolecular interactions .

- Crystal Packing: Weak C—H⋯F and π–π interactions (centroid distance: 3.708 Å) stabilize the crystal lattice of 5-[(4-fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine, a feature that may differ in the thieno-fused target compound due to sulfur’s polarizability .

Biological Activity

N-cyclopentyl-5,6-dimethylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

N-cyclopentyl-5,6-dimethylpyrimidin-4-amine is characterized by a pyrimidine ring substituted with cyclopentyl and dimethyl groups. This unique structure enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of N-cyclopentyl-5,6-dimethylpyrimidin-4-amine is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has been shown to inhibit various biological pathways, particularly those involved in cancer progression. Its mechanism may involve:

- Enzyme Inhibition : The compound can bind to specific enzymes, altering their activity and potentially inhibiting pathways critical for tumor growth.

- Targeting Kinases : Similar compounds have demonstrated the ability to target kinases involved in cancer signaling pathways, suggesting that N-cyclopentyl-5,6-dimethylpyrimidin-4-amine may exhibit similar properties.

Biological Activities

Research indicates that N-cyclopentyl-5,6-dimethylpyrimidin-4-amine possesses various biological activities:

-

Anticancer Activity :

- In vitro studies have shown that derivatives of this compound exhibit significant antiproliferative effects against multiple cancer cell lines, including melanoma and breast cancer. For instance, certain analogs demonstrated IC50 values in the low nanomolar range, indicating potent cytotoxicity .

- The compound's ability to inhibit tumor growth has been confirmed in xenograft models, showcasing its potential as an anticancer agent .

-

Antimicrobial and Antiviral Properties :

- Preliminary studies suggest that N-cyclopentyl-5,6-dimethylpyrimidin-4-amine may also possess antimicrobial and antiviral activities. Research is ongoing to explore these properties further.

-

Anti-inflammatory Effects :

- The presence of the pyrimidine moiety is often associated with anti-inflammatory effects, which could provide additional therapeutic benefits in various inflammatory conditions.

Case Studies and Research Findings

Several studies have evaluated the biological activity of N-cyclopentyl-5,6-dimethylpyrimidin-4-amine and its analogs:

Comparative Analysis

When comparing N-cyclopentyl-5,6-dimethylpyrimidin-4-amine with similar compounds:

Q & A

Basic Research Questions

Q. What are the recommended multi-step synthetic routes for N-cyclopentyl-5,6-dimethylpyrimidin-4-amine, and how can yield and purity be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution and cyclization reactions. For example, coupling cyclopentylamine with a pre-functionalized pyrimidine core under reflux in anhydrous solvents (e.g., THF or DMF) at 80–100°C for 12–24 hours. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity. Monitoring reaction progress with TLC (Rf ~0.3–0.5) and optimizing stoichiometric ratios (1:1.2 amine:halopyrimidine) can improve yields to 60–75% .

Q. Which analytical techniques are most reliable for characterizing N-cyclopentyl-5,6-dimethylpyrimidin-4-amine?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR (DMSO-d6 or CDCl3) to confirm substitution patterns. Key signals: cyclopentyl CH2 (~1.5–2.0 ppm), pyrimidine protons (~6.5–8.5 ppm) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm to assess purity (>98%) .

- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]+ at m/z 247.3) .

Q. How can researchers conduct preliminary biological activity screenings for this compound?

- Methodological Answer : Use in vitro assays such as:

- Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus, E. coli).

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP-competitive probes).

- Cytotoxicity : SRB assay (IC50 determination in cancer cell lines like MCF-7 or A549). Include positive controls (e.g., doxorubicin) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in N-cyclopentyl-5,6-dimethylpyrimidin-4-amine derivatives?

- Methodological Answer :

- Data Collection : Use SHELX programs (SHELXD for phase solution, SHELXL for refinement) with high-resolution (<1.0 Å) data from synchrotron sources .

- Hydrogen Bonding Analysis : Identify intramolecular interactions (e.g., N–H⋯N bonds) and π-π stacking using WinGX. For example, a cyclopentyl group may induce torsional strain, altering dihedral angles by 10–25° compared to linear analogs .

- Validation : Check R-factors (<0.05) and electron density maps for omitted regions .

Q. How should researchers address contradictions in reported bioactivity data (e.g., variable IC50 values across studies)?

- Methodological Answer :

- Assay Standardization : Validate cell line authenticity (STR profiling) and control for assay conditions (e.g., serum concentration, incubation time).

- SAR Analysis : Compare substituent effects (e.g., replacing cyclopentyl with cyclohexyl alters logP by ~0.5, impacting membrane permeability). Use molecular docking (AutoDock Vina) to predict binding affinity variations .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from ≥3 independent studies, controlling for batch-to-batch compound variability .

Q. What mechanistic insights can be gained from studying the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer :

- In Vitro Metabolism : Use human liver microsomes with NADPH regeneration systems. Monitor metabolite formation via LC-MS/MS (e.g., hydroxylation at C5/C6 methyl groups).

- Inhibition Kinetics : Determine values using fluorogenic substrates (e.g., CYP3A4 with BFC). Competitive inhibition suggests direct binding to the active site .

- Molecular Dynamics : Simulate binding poses (AMBER/NAMD) to identify key residues (e.g., Phe304 in CYP3A4) for mutagenesis validation .

Comparative and Methodological Insights

Q. How does the electronic profile of the cyclopentyl group influence reactivity compared to other substituents (e.g., aryl or alkyl groups)?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 to compute Fukui indices; cyclopentyl’s electron-donating nature increases nucleophilicity at N4 by ~15% vs. phenyl.

- Experimental Validation : Compare reaction rates in Suzuki couplings (cyclopentyl vs. tert-butyl). Cyclopentyl’s steric bulk may reduce coupling efficiency by 20–30% .

Q. What strategies mitigate degradation during long-term storage of N-cyclopentyl-5,6-dimethylpyrimidin-4-amine?

- Methodological Answer :

- Storage Conditions : -20°C in amber vials under argon. Avoid DMSO (hydrolysis risk); use lyophilized form for aqueous stability.

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., oxidized pyrimidine) indicate need for antioxidant additives (0.1% BHT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.